(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione
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Description
(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione is a useful research compound. Its molecular formula is C27H24FNO3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione, commonly referred to as compound 194367-70-9, is a complex organic molecule with potential pharmacological applications. This compound belongs to the class of azaspiro compounds and has been the subject of various studies focusing on its biological activities, including analgesic, anti-inflammatory, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C27H24FNO2, with a molecular weight of 429.48 g/mol. The structure features a spirocyclic framework, which is significant in influencing its biological properties.
Property | Value |
---|---|
CAS Number | 194367-70-9 |
Molecular Formula | C27H24FNO2 |
Molecular Weight | 429.48 g/mol |
Synonyms | This compound |
Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties. In experimental models, such as the writhing test and hot plate test, the compound demonstrated a reduction in pain responses comparable to established analgesics.
- Writhing Test : This test measures the number of writhes induced by acetic acid in mice. The compound showed a dose-dependent reduction in writhes, indicating its potential as an analgesic.
- Hot Plate Test : In this model, the latency to respond to thermal stimuli was significantly increased in animals treated with the compound, suggesting central analgesic effects.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit key inflammatory mediators:
- Cytokine Production : In vitro assays demonstrated that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- COX Inhibition : Molecular docking studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Neuropharmacological Effects
Preliminary studies suggest that this compound may also have neuroprotective effects:
- Neurotransmitter Modulation : The compound appears to modulate neurotransmitter levels in the brain, potentially providing benefits in conditions like anxiety and depression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Acute Toxicity Assessment : A study following OECD guidelines indicated low acute toxicity levels in mice, with no observed lethal effects at tested doses. This suggests a favorable safety profile for further pharmacological exploration.
- Histopathological Evaluation : Organs from treated animals were examined histologically, revealing no significant pathological changes associated with treatment, further supporting its safety.
- Molecular Docking Studies : Computational models indicated strong binding affinities to COX enzymes and other pain-related targets, reinforcing the compound's potential as an analgesic and anti-inflammatory agent.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO3/c28-21-8-10-22(11-9-21)29-25(27(26(29)31)16-14-23(30)15-17-27)20-6-12-24(13-7-20)32-18-19-4-2-1-3-5-19/h1-13,25H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSSWWEAQUWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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